1-溴环丙烷羧酸

描述

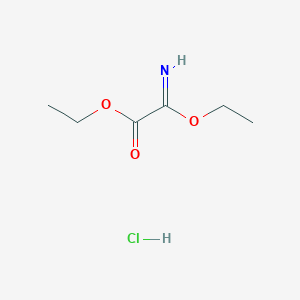

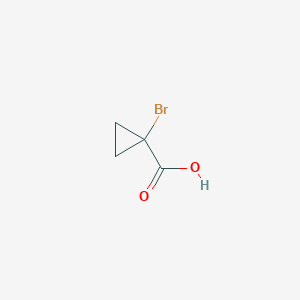

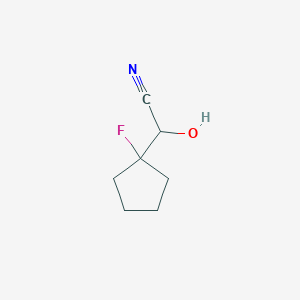

1-Bromocyclopropanecarboxylic acid is a compound that is related to various cyclopropane derivatives, which are of significant interest in organic chemistry due to their unique chemical properties and potential applications. The cyclopropane ring is a three-membered carbon ring that imparts strain and reactivity to the compounds containing it.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. For instance, the synthesis of methylenecyclopropyl carboxylates involves base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, which act as an allyl dication equivalent . Another approach to synthesizing cyclopropane derivatives is the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, which uses a key step of oxidation followed by a radical introduction of bromine . Additionally, the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids involves bromine-lithium exchange reactions followed by either formal protonation or intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of the cyclopropane ring, which can be substituted with various functional groups. The structure of these compounds can be confirmed using techniques such as X-ray crystallography, as demonstrated in the synthesis of 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates .

Chemical Reactions Analysis

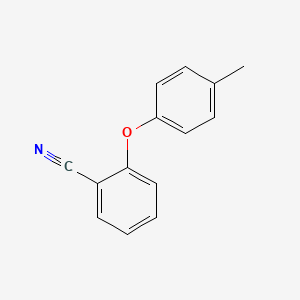

Cyclopropane derivatives undergo a variety of chemical reactions due to the strain in the cyclopropane ring and the reactivity of the substituents. For example, 1-cyanocyclopropane-1-carboxylates can react with arylhydrazines to form 1,3,5-trisubstituted pyrazoles under the influence of a Brønsted acid . The reactivity of these compounds can be further explored in the context of their potential as inhibitors of ethylene biosynthesis, as seen in the study of 1-aminocyclopropane-1-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromocyclopropanecarboxylic acid and its derivatives are influenced by the cyclopropane ring and the attached functional groups. These properties include reactivity, boiling and melting points, solubility, and stability. The strained nature of the cyclopropane ring often makes these compounds highly reactive, which is useful in various chemical transformations. The specific properties of these compounds can be determined through experimental studies and are crucial for their practical applications in organic synthesis and medicinal chemistry.

科学研究应用

Ethylene Biosynthesis and Plant Development

1-Aminocyclopropane 1-carboxylic acid (ACC) plays a crucial role as a precursor to the plant hormone ethylene. This hormone regulates various vegetative and developmental processes in plants. Research has explored ACC's synthesis, its conversion to ethylene, and its transport within plants, highlighting its significance in plant biology (Polko & Kieber, 2019) (Vanderstraeten & Van Der Straeten, 2017).

Synthesis and Chemical Applications

1-Bromocyclopropanecarboxylic acid derivatives have been studied for their potential in various chemical syntheses. For instance, they have been used in the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, showcasing their utility in organic chemistry (Kozhushkov et al., 2011).

Biochemical Applications

The compound has been a focus in studies exploring its role in natural compound synthesis, exhibiting various biological activities such as antifungal, antimicrobial, and antiviral properties. This research enhances understanding of its potential in biologically active compound synthesis (Coleman & Hudson, 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-bromocyclopropanecarboxylic acid have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Boztaş et al., 2015).

Agricultural Applications

In agriculture, research has focused on the effects of ACC derivatives on plant stress responses, particularly in relation to drought and salt stress. This research provides insights into how manipulation of ACC levels can potentially improve plant resilience and productivity (Tiwari et al., 2018).

Horticultural Applications

In horticulture, studies have examined the use of ACC derivatives in managing fruit ripening and extending shelf life, demonstrating their practical applications in post-harvest technology (Liguori et al., 2004).

安全和危害

The safety information for 1-Bromocyclopropanecarboxylic acid indicates that it is dangerous. The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P331 (Do NOT induce vomiting), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name |

1-bromocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSAVSEBATWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511910 | |

| Record name | 1-Bromocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromocyclopropanecarboxylic acid | |

CAS RN |

89544-84-3 | |

| Record name | 1-Bromocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89544-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)